Cas no 156741-80-9 (N-Ethyl-1H-pyrrole-2-carboxamide)

N-Ethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole core substituted with a carboxamide group at the 2-position and an ethyl moiety on the nitrogen. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. Its pyrrole scaffold offers reactivity for further functionalization, while the carboxamide group enhances stability and hydrogen-bonding potential. The N-ethyl substitution improves solubility in organic solvents, facilitating its use in various reaction conditions. This compound is valued for its role in developing biologically active molecules, including potential drug candidates, due to its balanced lipophilicity and structural modularity.
N-Ethyl-1H-pyrrole-2-carboxamide structure
156741-80-9 structure
Product name:N-Ethyl-1H-pyrrole-2-carboxamide
CAS No:156741-80-9
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD15143556
CID:107578
PubChem ID:22499134

N-Ethyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-1H-pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide,N-ethyl-
    • 1H-Pyrrole-2-carboxamide,N-ethyl-(9CI)
    • N-Ethyl-1H-pyrrole-2-carboxamide, AldrichCPR
    • EN300-1250176
    • A883544
    • DTXSID50626259
    • MFCD15143556
    • SCHEMBL2781925
    • 1H-Pyrrole-2-carboxamide, N-ethyl-
    • BS-21562
    • 156741-80-9
    • AKOS006230369
    • SB62585
    • CS-0208503
    • MDL: MFCD15143556
    • Inchi: InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10)
    • InChI Key: TVVGHVLRIOSKKH-UHFFFAOYSA-N
    • SMILES: CCNC(=O)C1=CC=CN1

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 44.9Ų

Experimental Properties

  • PSA: 44.89

N-Ethyl-1H-pyrrole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB272764-5g
N-Ethyl-1H-pyrrole-2-carboxamide, 98%; .
156741-80-9 98%
5g
€195.00 2025-03-19
Enamine
EN300-1250176-0.1g
N-ethyl-1H-pyrrole-2-carboxamide
156741-80-9 95%
0.1g
$31.0 2023-06-08
Apollo Scientific
OR909320-5g
N-Ethyl-1H-pyrrole-2-carboxamide
156741-80-9 98%
5g
£125.00 2024-07-21
TRC
E926378-1g
N-Ethyl-1H-pyrrole-2-carboxamide
156741-80-9
1g
$98.00 2023-05-18
A2B Chem LLC
AA78811-1g
N-Ethyl-1H-pyrrole-2-carboxamide
156741-80-9 98%
1g
$41.00 2024-04-20
Enamine
EN300-1250176-1.0g
N-ethyl-1H-pyrrole-2-carboxamide
156741-80-9 95%
1g
$85.0 2023-06-08
Enamine
EN300-1250176-5.0g
N-ethyl-1H-pyrrole-2-carboxamide
156741-80-9 95%
5g
$290.0 2023-06-08
Enamine
EN300-1250176-2500mg
N-ethyl-1H-pyrrole-2-carboxamide
156741-80-9 95.0%
2500mg
$169.0 2023-10-02
Enamine
EN300-1250176-10000mg
N-ethyl-1H-pyrrole-2-carboxamide
156741-80-9 95.0%
10000mg
$488.0 2023-10-02
1PlusChem
1P001PFF-50mg
1H-Pyrrole-2-carboxamide, N-ethyl-
156741-80-9 95%
50mg
$87.00 2023-12-20

Additional information on N-Ethyl-1H-pyrrole-2-carboxamide

N-Ethyl-1H-pyrrole-2-carboxamide (CAS No. 156741-80-9): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

N-Ethyl-1H-pyrrole-2-carboxamide, identified by its CAS number 156741-80-9, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrole derivatives, a class of molecules known for their broad spectrum of biological interactions and applications in drug discovery. The presence of an amide functional group and an ethyl substituent on the pyrrole ring imparts distinct chemical and pharmacological characteristics, making it a subject of extensive research and development.

The< strong>N-Ethyl-1H-pyrrole-2-carboxamide molecule exhibits a fused heterocyclic system, which is a common feature in many bioactive compounds. The pyrrole core, characterized by its nitrogen-containing aromatic ring, plays a crucial role in the compound's interactions with biological targets. Recent studies have highlighted the importance of pyrrole derivatives in the development of novel therapeutic agents, particularly those targeting neurological disorders, infectious diseases, and cancer. The amide group in< strong>N-Ethyl-1H-pyrrole-2-carboxamide contributes to its solubility and stability, which are critical factors in pharmaceutical formulations.

In the realm of medicinal chemistry, the< strong>N-Ethyl-1H-pyrrole-2-carboxamide structure serves as a versatile scaffold for designing molecules with enhanced pharmacological properties. The ethyl substituent at the 1-position of the pyrrole ring influences the electronic distribution of the molecule, affecting its binding affinity to biological receptors. This modification has been strategically employed to optimize drug-like characteristics such as lipophilicity, metabolic stability, and target specificity. Researchers have leveraged computational modeling and high-throughput screening techniques to explore the structural diversity of< strong>N-Ethyl-1H-pyrrole-2-carboxamide-based compounds, leading to the identification of promising candidates for further preclinical evaluation.

One of the most compelling aspects of< strong>N-Ethyl-1H-pyrrole-2-carboxamide is its potential application in modulating enzyme activity. Pyrrole derivatives have been shown to interact with various enzymes involved in critical biological pathways. For instance, studies suggest that< strong>N-Ethyl-1H-pyrrole-2-carboxamide may inhibit certain proteases by occupying their active sites, thereby disrupting pathological processes such as inflammation and cell proliferation. Additionally, its ability to cross cell membranes makes it an attractive candidate for developing targeted therapies that require intracellular delivery.

The pharmacokinetic profile of< strong>N-Ethyl-1H-pyrrole-2-carboxamide is another area of interest. Extensive pharmacokinetic studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that< strong>N-Ethyl-1H-pyrrole-2-carboxamide exhibits moderate oral bioavailability and prolonged half-life, which are desirable traits for a drug candidate. Furthermore, its metabolic pathways have been thoroughly characterized, providing insights into potential drug-drug interactions and toxicity profiles.

In recent years, there has been a surge in interest regarding the use of< strong>N-Ethyl-1H-pyrrole-2-carboxamide as a lead compound for drug development. Researchers have synthesized numerous analogs by modifying various functional groups within the molecule. These derivatives have been tested for their efficacy against a range of diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The pyrrole core's ability to chelate metal ions has also been exploited in designing compounds that target metal-dependent enzymes involved in pathogenic processes.

The synthetic chemistry behind< strong>N-Ethyl-1H-pyrrole-2-carboxamide is equally fascinating. The synthesis involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the pyrrole ring followed by functional group transformations to introduce the amide and ethyl substituents. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthesis routes for this compound.

The role of computational chemistry in understanding< strong>N-Ethyl-1H-pyrrole-2-carboxamide's behavior cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its interactions with biological targets at an atomic level. These computational approaches complement experimental data by predicting binding affinities, identifying key interaction residues, and optimizing molecular structures for improved potency.

Epidemiological studies have also shed light on the potential therapeutic benefits of< strong>N-Ethyl-1H-pyrrole-2-carboxamide. By analyzing population-level data, researchers have observed correlations between exposure to certain pyrrole derivatives and reduced incidence rates of specific diseases. These findings underscore the importance of further clinical investigations to validate these observations and translate them into tangible therapeutic interventions.

The future prospects for< strong>N-Ethyl-1H-pyrrole-2-carboxamide are promising given its multifaceted applications across various domains of chemical biology and medicinal chemistry. Ongoing research aims to expand its therapeutic index by fine-tuning its chemical structure through rational drug design principles. Additionally, exploring novel delivery systems such as nanoparticles could enhance its bioavailability and targeted delivery capabilities.

In conclusion,< strong>N-Ethyl-1H-pyrrole-2-carboxamide (CAS No. 156741-80-9) stands as a testament to the innovative spirit driving modern pharmaceutical research. Its unique structural features combined with extensive biological activity make it a valuable asset in the quest for novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like< strong>N-Ethyl-1H-pyrrole-2-carboxamide will undoubtedly play pivotal roles in addressing some of humanity's most pressing health challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:156741-80-9)N-Ethyl-1H-pyrrole-2-carboxamide
A883544
Purity:99%
Quantity:100g
Price ($):575.0